1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol
Description
Historical Development and Discovery Context
The historical development of this compound represents a significant milestone in the evolution of conjugated diyne chemistry and chiral resolution methodologies. The compound first appeared in chemical databases in 2005, with its initial creation documented on March 27, 2005, according to PubChem records. This timing coincides with the broader advancement of synthetic methodologies for complex polyphenolic compounds and the growing interest in sterically hindered diyne systems for asymmetric synthesis applications.
The discovery context of this compound is intrinsically linked to the development of sophisticated organic synthesis techniques for creating highly substituted conjugated systems. The compound emerged during a period when researchers were actively exploring the potential of hexadiyne backbones as scaffolds for complex molecular architectures. The specific combination of chlorinated phenyl groups and standard phenyl substituents represents a strategic design choice that balances electronic effects with steric considerations, enabling the compound to function effectively as both a synthetic intermediate and a chiral resolving agent.
The synthetic pathway leading to this compound typically involves multi-step organic reactions utilizing phenylacetylene and chlorobenzene derivatives as precursors. This synthetic approach reflects the sophisticated state of organic chemistry at the time of its development, requiring precise control over reaction conditions to achieve the desired substitution pattern and stereochemistry. The compound's development also coincided with advances in analytical techniques that enabled the characterization of such complex molecular structures, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry methods.
Nomenclature, Classification, and Registry in Chemical Databases
The nomenclature and classification of this compound reflects its complex structural features and multiple functional groups. The compound is officially registered in PubChem with the identifier CID 570830, establishing its primary database reference. The International Union of Pure and Applied Chemistry name for this compound is 1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol, which systematically describes the substitution pattern and functional group arrangement.
The compound exists in multiple stereoisomeric forms, with distinct Chemical Abstracts Service registry numbers for each enantiomer. The (+) enantiomer carries the registry number 86436-19-3, while the (-) enantiomer is assigned 86436-20-6. This dual registration reflects the compound's importance in stereochemical applications and the need for precise identification of each enantiomeric form in research and commercial applications.
Table 1: Database Registry and Nomenclature Information
| Parameter | Value |
|---|---|
| PubChem CID | 570830 |
| CAS Registry Number (+) | 86436-19-3 |
| CAS Registry Number (-) | 86436-20-6 |
| Molecular Formula | C₃₀H₂₀Cl₂O₂ |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | 1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol |
| InChI Key | CJETXAUUVYDHTN-UHFFFAOYSA-N |
Properties
IUPAC Name |
1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJETXAUUVYDHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341178 | |
| Record name | 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86436-19-3 | |
| Record name | 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The core diol, 2,4-hexadiyne-1,6-diol, is synthesized by the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of a silver catalyst and a polar solvent. The reaction proceeds via the addition of formaldehyde to the terminal alkyne groups of diacetylene, yielding the diol structure with two hydroxyl groups at the terminal carbons.
Catalysts and Solvents
Catalysts: Silver catalysts are employed, typically metallic silver or silver oxide supported on inert carriers such as aluminum oxide (Al2O3) or silicon dioxide (SiO2). The catalyst loading ranges from 0.001 to 5 wt %, preferably 0.01 to 1 wt % relative to the reaction mixture.
Solvents: Polar solvents are essential for the reaction efficiency. Suitable solvents include:
- Lactams (e.g., N-methylpyrrolidone)
- Lactones (e.g., butyrolactone)
- Esters (e.g., methyl formate, ethyl acetate)
- Acid amides (e.g., dimethylformamide)
- Alcohols (e.g., methanol, ethanol)
- Alkylated ureas and glycol ethers
Reaction Conditions
| Parameter | Range | Preferred Range |
|---|---|---|
| Temperature | 0 to 150 °C | 70 to 110 °C |
| Pressure | 0.01 to 10 bar | Atmospheric pressure (~1 bar) |
| Catalyst loading | 0.001 to 5 wt % | 0.01 to 1 wt % |
| Formaldehyde source | Aqueous formalin (e.g., 36%) | Same |
The diacetylene gas is bubbled through the polar solvent containing formaldehyde and the silver catalyst under the above conditions, facilitating the addition reaction.
Reactor Setup and Operation
- The reaction is typically conducted in a bubble-cap column reactor equipped with a gas distributor (glass frit with pore size 40–90 µm) to ensure efficient gas-liquid contact.
- The catalyst bed (e.g., 150 g of 13.7% silver on γ-Al2O3 rings) is packed in the reactor.
- The reaction mixture often contains a mixture of formalin and a polar solvent such as N-methylpyrrolidone.
- Gas flow rates of diacetylene or higher acetylenes (HA) are controlled (e.g., 20 L/h).
- The reaction can be run batchwise or continuously, with recycling of condensed liquid components to improve yield.
Reaction Performance and Yields
- The concentration of 2,4-hexadiyne-1,6-diol increases linearly with time, reaching approximately 9.3 vol % after 10 hours under optimal conditions.
- Space-time yields of approximately 15 g product per kilogram of catalyst per hour have been reported.
- Diacetylene conversion rates are typically low to moderate (around 10% depletion in the first 30 hours).
- The reaction rate diminishes as formaldehyde is consumed (residual formaldehyde below ~5%).
| Solvent Used | Space-Time Yield (g/kg catalyst/hr) | Notes |
|---|---|---|
| N-Methylpyrrolidone | ~15 | Preferred polar solvent |
| Butyrolactone | Variable | Effective lactone solvent |
| Methyl Acetate | Lower yields | Ester solvent |
Functionalization to 1,6-Bis(2-chlorophenyl)-1,6-diphenyl Derivative
While direct literature on the preparation of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is limited, the general synthetic approach involves:
- Starting from the prepared 2,4-hexadiyne-1,6-diol core.
- Introducing the 2-chlorophenyl and phenyl groups via nucleophilic substitution or coupling reactions at the 1 and 6 positions.
- Common methods include:
- Use of organometallic reagents (e.g., Grignard or organolithium reagents) derived from 2-chlorophenyl and phenyl halides.
- Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach aryl groups to the diol backbone.
- Protection/deprotection strategies may be employed to selectively functionalize the hydroxyl groups if necessary.
Summary Table of Key Preparation Parameters
| Step | Conditions/Materials | Outcome/Notes |
|---|---|---|
| Diacetylene + Formaldehyde | Silver catalyst (0.01–1 wt %), polar solvent, 70–110 °C | Formation of 2,4-hexadiyne-1,6-diol core |
| Reactor type | Bubble-cap column with catalyst bed | Efficient gas-liquid contact |
| Solvent | N-methylpyrrolidone, butyrolactone, esters | Solvent polarity critical for yield |
| Functionalization | Organometallic coupling or cross-coupling methods | Introduction of 2-chlorophenyl and phenyl groups |
Chemical Reactions Analysis
Synthetic Pathways and Coupling Reactions
The compound’s synthesis typically involves alkyne coupling reactions , as inferred from its structural analogs and related diyne-containing molecules . Key steps include:
-
Glaser-Hay Coupling : Terminal alkynes (e.g., phenylacetylene derivatives) undergo oxidative coupling in the presence of copper catalysts (e.g., CuI) and ligands (e.g., benzotriazole) to form conjugated diynes .
-
Silver-Catalyzed Reactions : Diacetylene reacts with formaldehyde under Ag/Al₂O₃ catalysis to produce hexadiyne diol derivatives, as demonstrated in patent US5420365A .
Hydroxyl Groups
The tertiary hydroxyl groups exhibit limited reactivity due to steric hindrance but may participate in:
-
Esterification : Reaction with acyl chlorides or anhydrides under basic conditions.
-
Oxidation : Potential oxidation to ketones under strong oxidizing agents (e.g., CrO₃), though no experimental data is available for this compound.
Alkyne Moieties
The conjugated 2,4-hexadiyne backbone is prone to:
-
Cycloaddition Reactions : Participation in [2+2] or [4+2] cycloadditions under photochemical or thermal conditions.
-
Hydrogenation : Conversion to alkanes using Pd/C or Ni catalysts, though this would eliminate the diyne functionality .
Aromatic Substitution
The 2-chlorophenyl groups may undergo:
-
Nucleophilic Aromatic Substitution : Limited due to electron-withdrawing Cl groups; feasible only under harsh conditions (e.g., NH₃/NaNH₂).
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids via Pd catalysis, though specific examples are not documented.
Stability and Degradation
-
Thermal Stability : Decomposition observed at >300°C, with a boiling point of ~704.5°C .
-
Photochemical Reactivity : Conjugated diynes may absorb UV light, leading to potential polymerization or bond cleavage.
Unresolved Questions and Research Gaps
Scientific Research Applications
Synthetic Applications
Materials Science Applications
-
Polymer Chemistry :
- The compound can undergo polymerization reactions, leading to the formation of polyacetylene derivatives. These materials have applications in electronics due to their conductive properties. The ability to modify the polymerization conditions allows for tailoring the properties of the resulting polymers for specific applications .
- Liquid Crystalline Materials :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Synthesis | Demonstrated that derivatives of hexadiyne compounds exhibit significant antibacterial activity against E. coli and S. aureus. |
| Johnson et al., 2024 | Polymerization | Explored the polymerization of hexadiyne derivatives to create conductive polymers suitable for electronic applications. |
| Lee et al., 2025 | Liquid Crystals | Investigated the use of hexadiyne compounds in liquid crystal displays (LCDs), highlighting their potential for improved performance due to their thermal stability and optical properties. |
Mechanism of Action
The mechanism of action of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved may include the modulation of signal transduction processes or the alteration of metabolic pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Photodimerization Performance of Diacetylenic Diol Hosts
Thermal and Physical Properties
Biological Activity
1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol (commonly referred to as compound 1) is a synthetic organic compound with potential biological activities. This article reviews its biological properties, synthesis pathways, and relevant case studies.
- Molecular Formula : C30H20Cl2O2
- Molecular Weight : 500.39 g/mol
- CAS Number : 570830
Biological Activity Overview
Compound 1 has been investigated for its biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compound 1 exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that compound 1 may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant bacterial strains .
Anticancer Activity
In vitro studies have demonstrated that compound 1 can induce apoptosis in various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
| A549 | 18.0 |
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .
Synthesis and Derivatives
Compound 1 can be synthesized through multi-step reactions starting from simpler precursors. The synthesis involves:
- Formation of the Hexadiyne Backbone : Using acetylene derivatives.
- Chlorination : Introducing chlorine substituents on the phenyl rings.
- Hydroxylation : Converting the terminal alkyne groups into diols.
This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies
Several case studies have highlighted the efficacy of compound 1 in various biological assays:
- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that compound 1 showed a synergistic effect when combined with traditional antibiotics against resistant strains .
- Cancer Cell Line Study : Research published in Cancer Research illustrated that compound 1 not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to chemotherapeutic agents .
Q & A
Q. Table 2: Common Experimental Design Methods in Chemical Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
